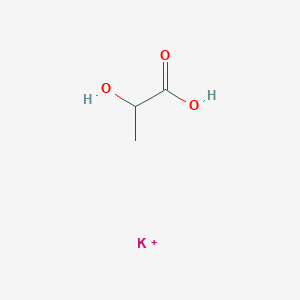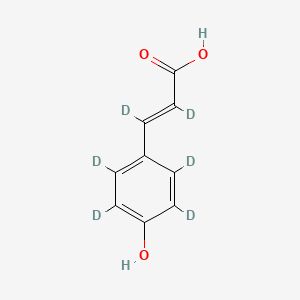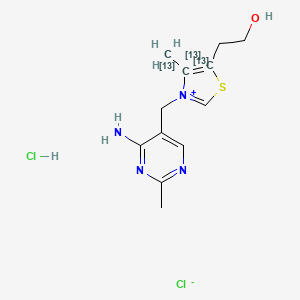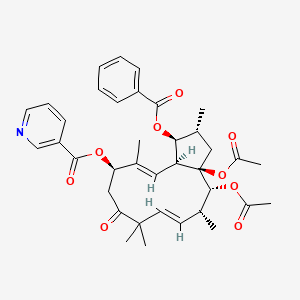
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 is a synthetic peptide composed of twelve amino acids. This peptide sequence is derived from the extracellular matrix protein laminin, specifically from the Ile-Lys-Val-Ala-Val sequence, which is known for its cell adhesion properties . The peptide is often used in scientific research for its ability to support cell attachment, proliferation, and differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles simultaneously, increasing efficiency and reducing human error. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols from disulfide bonds .
Aplicaciones Científicas De Investigación
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: has numerous applications in scientific research:
Cell Culture: It is used to promote cell attachment and proliferation in vitro, particularly for neural stem/progenitor cells.
Tissue Engineering: The peptide is incorporated into hydrogels and other scaffolds to support tissue regeneration and repair.
Drug Delivery: Modified versions of the peptide can be used to target specific cells or tissues for drug delivery applications.
Biomaterials: It is used to functionalize biomaterials to enhance their biocompatibility and cell-interactive properties.
Mecanismo De Acción
The peptide Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2 exerts its effects primarily through interactions with cell surface receptors. The Ile-Lys-Val-Ala-Val sequence mimics the natural binding sites found in laminin, facilitating cell adhesion and signaling pathways that promote cell survival, proliferation, and differentiation . These interactions activate downstream signaling pathways, such as the integrin-mediated pathways, which are crucial for various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ac-Cys-Cys-Arg-Arg-Ile-Lys-Val-Ala-Val-Trp-Leu-Cys: Another laminin-derived peptide with similar cell adhesion properties.
Gly-His-Lys: A peptide used for its cell attachment properties in various biomaterial applications.
Ala-Gln: A peptide with applications in enhancing cell growth and differentiation.
Uniqueness
Ac-Lys-Asp-Gly-Ile-Val-Asn-Gly-Val-Lys-Ala-NH2: is unique due to its specific sequence derived from laminin, which provides optimal cell adhesion and proliferation properties. Its ability to support neural stem/progenitor cell growth and differentiation makes it particularly valuable in neural tissue engineering and regenerative medicine .
Propiedades
Fórmula molecular |
C45H80N14O14 |
|---|---|
Peso molecular |
1041.2 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H80N14O14/c1-9-24(6)37(58-33(63)21-51-40(68)30(19-34(64)65)55-42(70)27(53-26(8)60)14-10-12-16-46)45(73)59-36(23(4)5)44(72)56-29(18-31(48)61)39(67)50-20-32(62)57-35(22(2)3)43(71)54-28(15-11-13-17-47)41(69)52-25(7)38(49)66/h22-25,27-30,35-37H,9-21,46-47H2,1-8H3,(H2,48,61)(H2,49,66)(H,50,67)(H,51,68)(H,52,69)(H,53,60)(H,54,71)(H,55,70)(H,56,72)(H,57,62)(H,58,63)(H,59,73)(H,64,65)/t24-,25-,27-,28-,29-,30-,35-,36-,37-/m0/s1 |
Clave InChI |
KQSPGYRFYJWWDH-HLVQZOMUSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


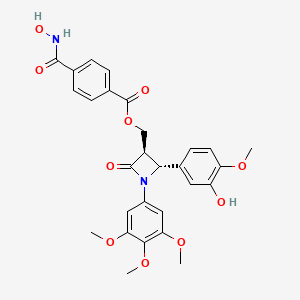
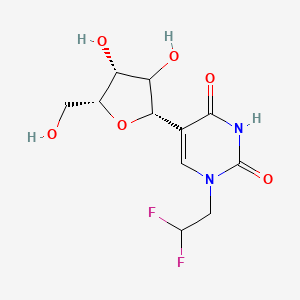
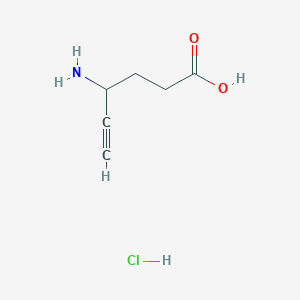
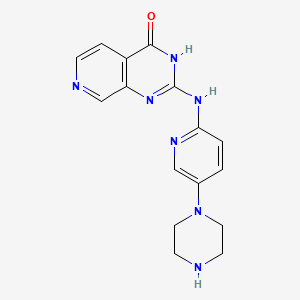


![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
